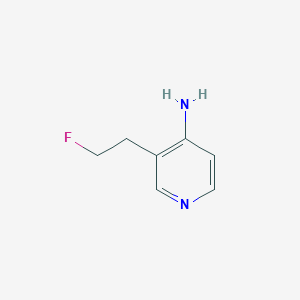

3-(2-Fluoroethyl)pyridin-4-amine

Description

3-(2-Fluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

3-(2-fluoroethyl)pyridin-4-amine |

InChI |

InChI=1S/C7H9FN2/c8-3-1-6-5-10-4-2-7(6)9/h2,4-5H,1,3H2,(H2,9,10) |

InChI Key |

POCCCIUKCODZDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)pyridin-4-amine typically involves the introduction of a fluoroethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a fluoroethylating agent under controlled conditions. For instance, 3-bromo-2-nitropyridine can react with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale reactions using efficient fluorinating agents and catalysts. The use of Selectfluor® and other fluorinating reagents has been reported to achieve high yields of fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like tetra-n-butylammonium fluoride and dimethylformamide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Therapeutic Applications

Neurodegenerative Diseases

One of the most significant applications of 3-(2-Fluoroethyl)pyridin-4-amine is in the treatment of neurodegenerative conditions such as Multiple Sclerosis (MS) and Traumatic Brain Injury (TBI). The compound acts as a potassium channel blocker, which is crucial for restoring impulse conduction in demyelinated fibers. By inhibiting potassium channels that become exposed due to demyelination, it enhances neuronal conduction and mitigates symptoms associated with these conditions .

Case Study: Multiple Sclerosis

In a study investigating the effects of potassium channel blockers like 4-aminopyridine (4-AP), it was found that derivatives such as this compound could significantly improve conduction velocity in demyelinated axons. This has implications for improving mobility and reducing fatigue in MS patients .

Imaging Applications

Positron Emission Tomography (PET)

The fluorinated nature of this compound makes it suitable for use as a PET tracer. Fluorine-18, a common isotope used in PET imaging, can be incorporated into the structure to facilitate non-invasive imaging of biological processes. This application is particularly relevant for imaging inducible nitric oxide synthase (iNOS) activity, which is implicated in various inflammatory conditions .

Data Table: PET Imaging Studies

| Compound | Target Condition | Imaging Method | Key Findings |

|---|---|---|---|

| [18F]-3-(2-Fluoroethyl)pyridin-4-amine | Inducible Nitric Oxide Synthase | PET | Higher uptake in inflamed tissues compared to controls |

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, including the protection of amino groups and fluorination processes. The method typically yields high purity products suitable for further biological testing. Its chemical structure allows for modifications that enhance its pharmacological properties .

Synthesis Overview

- Starting Material : 4-Aminopyridine

- Protection : Protect amino groups using suitable protecting agents.

- Fluorination : Employ reagents such as Xtal-Fluor E to introduce the fluorine atom.

- Deprotection : Remove protecting groups to yield the final product.

Anticancer Potential

Emerging research suggests that compounds similar to this compound exhibit anticancer properties. Preliminary studies indicate moderate activity against various cancer cell lines, suggesting potential applications in oncology .

Data Table: Anticancer Activity

| Compound | Cancer Type | Concentration (μg/ml) | Activity Level |

|---|---|---|---|

| This compound | PC3 (Prostate Cancer) | 5 | Moderate |

| K562 (Leukemia) | 5 | Moderate |

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

Uniqueness

3-(2-Fluoroethyl)pyridin-4-amine is unique due to the presence of both a fluoroethyl group and an amino group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(2-Fluoroethyl)pyridin-4-amine is a fluorinated derivative of pyridin-4-amine, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted at the 4-position with an amine group and at the 3-position with a 2-fluoroethyl group. This substitution pattern is crucial for its biological activity, influencing its binding affinity and selectivity towards various receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). The presence of the fluorinated ethyl group enhances lipophilicity, which may improve membrane permeability and receptor binding efficacy.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant activity at nAChRs. For instance, studies on related fluorinated pyridines have shown high binding affinity to α4β2 and α7 nAChRs, suggesting that the introduction of fluorine can enhance pharmacological profiles by increasing receptor selectivity and potency .

Case Studies

- Nicotinic Receptor Agonism : In studies involving analogs of epibatidine, a compound structurally related to this compound, it was found that fluorine substitution significantly improved agonist activity at nAChRs. The analog demonstrated potent antinociceptive effects in pain models, indicating potential therapeutic applications in pain management .

- PET Imaging Applications : The compound's derivatives have been explored for use in positron emission tomography (PET) imaging. Specifically, radiolabeled versions have been investigated for their utility in visualizing demyelination in neurological disorders like multiple sclerosis . The synthesis methods employed for these radiolabeled compounds highlight the versatility of the pyridine scaffold in medicinal chemistry.

Structure-Activity Relationship (SAR)

The SAR studies of pyridine derivatives indicate that modifying the position and nature of substituents can lead to significant changes in biological activity. For example, moving the nitrogen atom within the pyridine ring or altering the length and branching of alkyl chains can affect receptor binding and functional outcomes .

Data Summary

| Compound | Target | Binding Affinity | Activity |

|---|---|---|---|

| This compound | α4β2 nAChR | High (pM range) | Agonist activity |

| Fluorinated epibatidine analog | α7 nAChR | High (nM range) | Potent antinociceptive effects |

| 3-[18F]fluoro-4-aminopyridine | Imaging for demyelination | Moderate | PET imaging application |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.